Ethyl (S)-2-oxiranylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2S)-oxiran-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSTVAXKRFVPD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448281 | |
| Record name | Ethyl (S)-2-oxiranylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112083-63-3 | |
| Record name | Ethyl (2S)-2-oxiraneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112083-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (S)-2-oxiranylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies for Ethyl S 2 Oxiranylacetate
Asymmetric Epoxidation Approaches
Asymmetric epoxidation of prochiral olefins represents one of the most direct and powerful strategies for creating chiral epoxides. This approach involves the use of a chiral catalyst to control the facial selectivity of oxygen atom transfer to a double bond.
Sharpless Epoxidation and Derivatives
The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. wikipedia.org The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.org
This method is not directly applicable to the most common precursor for ethyl 2-oxiranylacetate, which is ethyl (E)-but-2-enoate (ethyl crotonate), as this substrate is an α,β-unsaturated ester and lacks the requisite allylic alcohol moiety. wikipedia.org However, a Sharpless epoxidation strategy can be envisioned through a multi-step sequence starting from a related allylic alcohol. For instance, a precursor like (E)-4-hydroxybut-2-enoic acid could be epoxidized under Sharpless conditions, followed by esterification to yield the target molecule. The predictability of the stereochemical outcome based on the chirality of the DET ligand is a significant advantage of this method. wikipedia.org
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation employs a chiral manganese-salen complex as the catalyst for the enantioselective epoxidation of unfunctionalized alkenes. This method is particularly effective for cis-disubstituted olefins, often yielding high enantioselectivities. researchgate.net
However, its application to electron-deficient trans-α,β-unsaturated esters like ethyl crotonate is generally limited. These substrates are considered poor candidates for the Jacobsen-Katsuki reaction, which typically shows lower reactivity and selectivity for trans-alkenes and those with electron-withdrawing groups. Therefore, this method is not a preferred route for the synthesis of ethyl (S)-2-oxiranylacetate.
Other Catalytic Asymmetric Epoxidations
Given the limitations of the Sharpless and Jacobsen-Katsuki epoxidations for the direct conversion of α,β-unsaturated esters, several other catalytic systems have been developed that are highly effective for this substrate class.
Metal-Based Catalysts: Lanthanide complexes have emerged as powerful catalysts. For example, an yttrium-chiral biphenyldiol complex has been shown to catalyze the asymmetric epoxidation of various α,β-unsaturated esters with cumene (B47948) hydroperoxide as the oxidant, achieving excellent yields and enantioselectivities. almacgroup.com Similarly, rare-earth metal amides (e.g., Yb, La, Sm) combined with phenoxy-functionalized chiral prolinols effectively catalyze the epoxidation of α,β-unsaturated ketones, a closely related class of substrates, using TBHP as the oxidant. orgsyn.org
Organocatalysis: Metal-free catalytic systems, or organocatalysts, offer a complementary approach. A notable example is the use of a fructose-derived ketone, which generates a chiral dioxirane (B86890) in situ with Oxone (potassium peroxymonosulfate) as the stoichiometric oxidant. This system has proven highly effective for the epoxidation of trans-α,β-unsaturated esters, yielding high enantiomeric excesses. nih.gov
| Catalyst System | Substrate Type | Oxidant | Yield (%) | e.e. (%) |
| Yttrium-biphenyldiol | β-Aryl α,β-unsaturated esters | Cumene Hydroperoxide | up to 97 | up to 99 |
| Ytterbium amide-prolinol | α,β-Unsaturated ketones | TBHP | up to 99 | up to 99 |
| Fructose-derived ketone | trans-α,β-Unsaturated esters | Oxone | High | 82-98 |
Enzymatic and Biocatalytic Syntheses
Enzymes, particularly lipases, are widely used in asymmetric synthesis due to their high stereoselectivity and ability to function under mild reaction conditions. nih.gov For the synthesis of this compound, the most common enzymatic strategy is the kinetic resolution of a racemic mixture. nih.gov
In this approach, a racemic mixture of ethyl 2-oxiranylacetate is first prepared via a non-stereoselective chemical method, such as the epoxidation of ethyl crotonate with meta-chloroperoxybenzoic acid (m-CPBA). This racemic epoxide is then subjected to enzymatic hydrolysis in an aqueous buffer. A lipase (B570770), such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL), selectively catalyzes the hydrolysis of one enantiomer (typically the R-enantiomer) to the corresponding diol, leaving the unreacted (S)-epoxide with high enantiomeric purity. gneechem.com The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. wikipedia.org
| Enzyme | Reaction Type | Substrate | Outcome |
| Candida antarctica Lipase B (CAL-B) | Hydrolysis | Racemic ethyl 2-oxiranylacetate | (S)-ethyl 2-oxiranylacetate (e.e. >98%) |
| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Racemic ethyl 2-oxiranylacetate | (S)-ethyl 2-oxiranylacetate (high e.e.) |
Chiral Pool Synthesis from Precursor Molecules
Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. researchgate.net This strategy incorporates a pre-existing stereocenter into the synthetic route, avoiding the need for an asymmetric induction step. L-malic acid, a C4 dicarboxylic acid, is an inexpensive and highly versatile chiral building block for this purpose. mdpi.com
A plausible synthetic route from (S)-malic acid to this compound involves a series of functional group transformations. The key steps would include selective reduction of one carboxylic acid group, protection of the secondary alcohol, esterification of the remaining carboxylic acid, and finally, conversion of the protected alcohol and the adjacent carbon into the epoxide ring. Other natural chiral precursors, such as the amino acids L-serine or L-threonine, can also be envisioned as starting points following appropriate chemical modifications. chemicalbook.com
Chemoenzymatic Strategies
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions in a single synthetic sequence. This approach can lead to more efficient and sustainable processes.
Another powerful chemoenzymatic approach is the combination of a non-selective chemical reaction with a highly selective enzymatic step. As described in the enzymatic synthesis section (2.2), the chemical epoxidation of ethyl crotonate to produce a racemic mixture, followed by an enzymatic kinetic resolution (EKR) to isolate the (S)-enantiomer, is a classic example of a chemoenzymatic strategy. This method leverages the efficiency of chemical synthesis for bulk transformation and the precision of biocatalysis for conferring chirality. nih.govgneechem.com
Recent Advances in Enantioselective Preparation
The synthesis of enantiomerically pure this compound is of significant interest due to its utility as a versatile chiral building block in organic synthesis. Recent advancements in asymmetric synthesis have provided several effective methodologies for its preparation, primarily focusing on biocatalytic kinetic resolutions and asymmetric epoxidation reactions. These methods offer high enantioselectivity and are increasingly being developed with a focus on sustainability and efficiency.
Biocatalytic Kinetic Resolution
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. researchgate.net For the preparation of this compound, enzymatic kinetic resolution of a racemic mixture of ethyl 2-oxiranylacetate is a prominent strategy. This approach utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of the racemate, leaving the other enantiomer in high enantiomeric excess.
Lipase-Catalyzed Kinetic Resolution:
Lipases are widely employed for the kinetic resolution of racemic esters and alcohols due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. units.it In the context of this compound, the kinetic resolution of racemic ethyl 2-oxiranylacetate can be achieved through enantioselective hydrolysis or transesterification. For instance, a lipase can selectively hydrolyze the (R)-enantiomer of the racemic ester, leaving behind the desired (S)-enantiomer with high enantiomeric purity.
While specific data for the lipase-catalyzed resolution of ethyl 2-oxiranylacetate is not extensively detailed in readily available literature, the resolution of analogous glycidyl (B131873) esters is well-documented and provides a strong precedent. Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL) have shown excellent performance in the resolution of similar substrates. d-nb.infoorganic-chemistry.org
Table 1: Representative Lipases in the Kinetic Resolution of Chiral Epoxides and Related Esters
| Enzyme | Substrate Type | Reaction Type | Typical Outcome |
|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Racemic glycidyl esters | Transesterification | High enantiomeric excess (>95%) of one enantiomer |
| Pseudomonas cepacia Lipase (PCL) | Racemic secondary alcohols | Acylation | High enantioselectivity (E > 100) |
Hydrolytic Kinetic Resolution (HKR) with Epoxide Hydrolases:
Another important biocatalytic method is the hydrolytic kinetic resolution (HKR) of racemic epoxides catalyzed by epoxide hydrolases (EHs). These enzymes catalyze the enantioselective hydrolysis of an epoxide to the corresponding diol. By selectively hydrolyzing one enantiomer of racemic ethyl 2-oxiranylacetate, the unreacted (S)-enantiomer can be recovered with high optical purity. Yeast epoxide hydrolases, for example from Rhodotorula glutinis, have been successfully used for the kinetic resolution of various epoxides. nih.gov This method is particularly attractive as it uses water as a benign reagent. wikipedia.org
Asymmetric Epoxidation
Asymmetric epoxidation of prochiral alkenes is a direct and atom-economical approach to chiral epoxides. The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized olefins using chiral manganese-salen complexes as catalysts. wikipedia.orgwisc.edu
For the synthesis of this compound, the logical precursor would be an unsaturated ester such as ethyl but-3-enoate (B1239731). The Jacobsen epoxidation of such a substrate would involve the use of a chiral (Salen)Mn(III) complex and a terminal oxidant, such as sodium hypochlorite (B82951) (NaOCl) or meta-chloroperoxybenzoic acid (m-CPBA). The choice of the salen ligand's chirality dictates the stereochemistry of the resulting epoxide.
While specific examples for the asymmetric epoxidation of ethyl but-3-enoate to this compound are not extensively reported, the Jacobsen epoxidation is known for its effectiveness with a wide range of olefinic substrates, including those with ester functionalities. magtech.com.cnresearchgate.net The general conditions and high enantioselectivities achieved for other unfunctionalized olefins suggest its applicability.
Table 2: Key Features of Jacobsen-Katsuki Epoxidation for Unfunctionalized Olefins
| Catalyst Component | Role | Common Examples |
|---|---|---|
| Metal Center | Lewis acid, oxygen transfer agent | Manganese (III) |
| Chiral Ligand | Induces enantioselectivity | Salen-type ligands derived from chiral diamines |
| Oxidant | Oxygen source | Sodium hypochlorite, m-CPBA |
Recent research in this area has focused on the development of new generations of salen catalysts, including polymeric and immobilized versions, to improve catalyst recovery and recyclability, making the process more cost-effective and environmentally friendly. researchgate.net
Chemoenzymatic Synthesis
A growing trend in the enantioselective preparation of chiral molecules is the use of chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts in a multi-step synthesis. A chemoenzymatic route to the structurally related ethyl and methyl (S)-3-(oxiran-2-yl)propanoates has been developed from the renewable bio-based compound levoglucosenone (B1675106). mdpi.com This pathway involves a lipase-mediated Baeyer-Villiger oxidation as a key enzymatic step. Such approaches highlight the potential for developing sustainable and efficient syntheses of chiral epoxides like this compound from renewable starting materials.
Mechanistic Investigations of Reactions Involving Ethyl S 2 Oxiranylacetate
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The strained three-membered oxirane ring in Ethyl (S)-2-oxiranylacetate is highly susceptible to nucleophilic attack, leading to ring-opening. These reactions can be catalyzed by acids or mediated by bases, with the specific conditions dictating the outcome of the reaction.
The regioselectivity of the ring-opening reaction depends critically on the reaction conditions. The two carbons of the oxirane ring, C2 and C3, are not electronically or sterically equivalent. C2 is bonded to the acetate (B1210297) moiety, while C3 is bonded to two hydrogen atoms.
Under acidic conditions , the nucleophile preferentially attacks the more substituted carbon (C2). This is because, after protonation of the epoxide oxygen, the transition state develops significant carbocationic character, which is better stabilized at the more substituted position. youtube.comresearchgate.netchemistrytalk.org
Under basic or neutral conditions , the reaction proceeds via a standard S(_N)2 mechanism. chemistrysteps.comorganic-chemistry.org The nucleophile attacks the less sterically hindered carbon (C3), as this position is more accessible. organic-chemistry.org
The stereospecificity of the reaction is a hallmark of epoxide ring-opening. The attack of the nucleophile occurs from the backside of the carbon-oxygen bond, resulting in an inversion of stereochemistry at the center of attack. researchgate.netchemistrysteps.com This S(_N)2-like mechanism ensures that the reaction is stereospecific. chemistrysteps.com
In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a good leaving group and activating the ring toward nucleophilic attack. youtube.comchemistrysteps.com The mechanism is considered a hybrid between S(_N)1 and S(_N)2 pathways. youtube.comchemistrytalk.org While there is significant S(_N)2 character, including the backside attack, the transition state also has considerable S(_N)1 character, with a buildup of positive charge on the more substituted carbon. youtube.comchemistrytalk.org For this compound, this means the nucleophile will predominantly attack the C2 position. For instance, hydrolysis in dilute acid would yield Ethyl (2S,3R)-2,3-dihydroxybutanoate.
Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of this compound This table illustrates the expected major products based on established mechanisms.
| Nucleophile (Reagent) | Attack Site | Major Product |
|---|---|---|
| H₂O (H₃O⁺) | C2 | Ethyl (2S,3R)-2,3-dihydroxybutanoate |
| CH₃OH (H⁺) | C2 | Ethyl (2S,3R)-3-hydroxy-2-methoxybutanoate |
Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in a classic S(_N)2 reaction. researchgate.netorganic-chemistry.org The choice of attack site is governed by sterics, with the nucleophile approaching the less hindered carbon atom. organic-chemistry.org In the case of this compound, the attack occurs at C3. The initial product is an alkoxide, which is subsequently protonated during workup to yield the corresponding alcohol. chemistrysteps.com For example, hydrolysis with sodium hydroxide (B78521) would result in the formation of the sodium salt of (2S,3S)-2,3-dihydroxybutanoic acid after saponification of the ester.
Table 2: Regioselectivity in Base-Mediated Ring Opening of this compound This table illustrates the expected major products based on established mechanisms.
| Nucleophile (Reagent) | Attack Site | Major Product (after workup) |
|---|---|---|
| OH⁻ (NaOH, then H₃O⁺) | C3 | (2S,3S)-2,3-dihydroxybutanoic acid |
| CH₃O⁻ (NaOCH₃, then H₃O⁺) | C3 | Ethyl (2S,3S)-3-hydroxy-2-methoxybutanoate |
Organometallic reagents, such as Grignard reagents (RMgX) and Gilman reagents (R₂CuLi), are potent carbon nucleophiles that react readily with epoxides. chemistrytalk.org
Grignard Reagents : These reagents are strongly nucleophilic and basic, and their reactions with epoxides follow an S(_N)2 mechanism similar to other base-mediated openings. chemistrysteps.commasterorganicchemistry.com Consequently, the alkyl group from the Grignard reagent attacks the less substituted C3 position of this compound. masterorganicchemistry.com
Gilman Reagents (Organocuprates) : Gilman reagents are softer nucleophiles than Grignards and are also excellent for epoxide ring-opening. chemistrytalk.orgmasterorganicchemistry.com They also attack the less sterically hindered C3 carbon in a standard S(_N)2 fashion. masterorganicchemistry.com
Table 3: Ring Opening with Organometallic Reagents This table illustrates the expected major products based on established mechanisms.
| Reagent | Attack Site | Major Product (after workup) |
|---|---|---|
| CH₃MgBr (Methylmagnesium bromide) | C3 | Ethyl (S)-2-hydroxypentanoate |
| (CH₃)₂CuLi (Lithium dimethylcuprate) | C3 | Ethyl (S)-2-hydroxypentanoate |
Electrophilic Transformations of the Ester Functionality
The ester group in this compound contains an electrophilic carbonyl carbon that is susceptible to attack by strong nucleophiles. Key transformations include reduction and addition of organometallic reagents.
The reduction of esters to primary alcohols requires a powerful reducing agent, such as Lithium aluminum hydride (LiAlH₄). chemistrysteps.comdoubtnut.com The reaction proceeds via a nucleophilic acyl substitution. A hydride ion (H⁻) first attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com This intermediate then collapses, expelling the ethoxide (⁻OEt) leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to yield a primary alcohol upon acidic workup. youtube.comchemistrysteps.com In this specific molecule, this transformation would convert the ethyl acetate group into a 2-hydroxyethyl group, resulting in a diol.
Grignard reagents add to esters twice to form tertiary alcohols. masterorganicchemistry.comleah4sci.com The first equivalent of the Grignard reagent adds to the carbonyl, and the tetrahedral intermediate collapses to form a ketone by ejecting the ethoxide leaving group. masterorganicchemistry.com This newly formed ketone is highly reactive towards the Grignard reagent and is immediately attacked by a second equivalent, leading to a tertiary alcohol after protonation. masterorganicchemistry.comlibretexts.org
Table 4: Reactions at the Ester Carbonyl This table illustrates the expected major products based on established mechanisms.
| Reagent | Transformation | Product (after workup) |
|---|---|---|
| LiAlH₄ | Reduction | (S)-4-oxiranylbutane-1,3-diol |
Intramolecular Cyclization Pathways
The presence of two proximal functional groups in this compound allows for the possibility of intramolecular cyclization reactions. The specific pathway and feasibility of such a reaction depend on the reaction conditions and the conformational flexibility of the molecule.
One potential pathway involves the formation of a γ-butyrolactone. This can be envisioned in a two-step process. First, a nucleophile opens the epoxide ring to unmask a hydroxyl group. If this hydroxyl group is positioned appropriately, it can then act as an internal nucleophile, attacking the electrophilic ester carbonyl. Such a transesterification reaction would form a stable five-membered lactone ring. The stereochemistry of the substituents on the newly formed ring would be dictated by the initial stereochemistry of the epoxide and the mechanism of the ring-opening step. Theoretical and experimental studies on similar β-ketoesters containing an oxirane ring have shown that conformational barriers can sometimes hinder such cyclizations, as the molecule may need to adopt a higher-energy conformation for the reaction to occur.
Alternatively, under strongly basic conditions, an enolate could be formed at the carbon alpha to the ester carbonyl. This enolate could then potentially act as an intramolecular nucleophile, attacking one of the epoxide carbons. However, this pathway may be less favored due to the geometric constraints required for the enolate to achieve a suitable orientation for an intramolecular S(_N)2 attack on the epoxide.
Rearrangement Reactions
The strained three-membered ring of epoxides like this compound makes them susceptible to various rearrangement reactions, often catalyzed by Lewis acids. These reactions are of significant interest in synthetic chemistry as they can lead to the formation of valuable chiral building blocks. Mechanistic investigations into these rearrangements provide crucial insights into the reaction pathways, stereochemical outcomes, and the factors governing product distribution.
One notable rearrangement is the Lewis acid-catalyzed isomerization of 2,3-epoxy esters. While specific studies on this compound are not extensively detailed in the public domain, general mechanisms for similar epoxides provide a framework for understanding its reactivity. The coordination of a Lewis acid to the epoxide oxygen atom is the initial and crucial step. This coordination polarizes the C-O bonds of the epoxide ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack or bond migration.
The subsequent steps can proceed through different pathways, largely dependent on the structure of the epoxide, the nature of the Lewis acid, and the reaction conditions. A common pathway involves a 1,2-hydride shift or the migration of an adjacent alkyl or aryl group. The migratory aptitude of these groups often dictates the regioselectivity of the rearrangement. For instance, in the rearrangement of α,β-epoxy ketones, it has been observed that the reaction can proceed as a concerted 1,2-carbonyl migration with inversion of configuration at the migration terminus, indicating a stereospecific process. rsc.org
The table below summarizes key aspects of Lewis acid-catalyzed epoxide rearrangements, drawing from studies on analogous compounds.
| Catalyst Type | General Mechanism | Key Intermediates | Factors Influencing Outcome |
| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Coordination to epoxide oxygen, followed by ring-opening to form a carbocation or a concerted rearrangement. | Lewis acid-epoxide complex, carbocation-like species, oxonium ions. | Stability of the developing carbocation, migratory aptitude of substituents, steric hindrance, solvent polarity. |
In the context of chiral epoxides, the stereochemical course of the rearrangement is of paramount importance. For example, asymmetric rsc.orgnih.gov-Wittig rearrangements have been studied where the chirality from an epoxide is effectively transferred to the product alcohol. nih.gov This highlights the potential for this compound to undergo stereospecific rearrangements, preserving or inverting the initial stereochemistry depending on the mechanism.
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often challenging to probe experimentally. For reactions involving this compound, computational studies can provide valuable information on transition state geometries, activation energies, and the electronic factors that govern reactivity and selectivity.
Computational studies on the regioselectivity of nucleophilic attack on substituted oxiranes, such as methyl oxirane-2-carboxylate, have shown that the outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions (acidic, basic, or neutral). Under acidic conditions, the transition state exhibits significant carbocation character, and the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize the partial positive charge.
The following table outlines the common computational methods and the type of information they provide for studying epoxide reaction mechanisms.
| Computational Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Transition state structures, activation energy barriers, reaction pathways, thermodynamic properties of intermediates and products. | Predicting the most favorable rearrangement pathway, understanding the role of catalysts, and explaining the observed stereoselectivity. |
| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for benchmarking DFT results. | Providing more accurate energy profiles for key steps in the reaction mechanism. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules and the influence of solvent on the reaction. | Understanding the role of solvent effects and conformational flexibility during the rearrangement process. |
For the thermal rearrangement of α,β-epoxyketones, computational studies could confirm a concerted mechanism by locating a single transition state connecting the reactant and the product, and by analyzing the stereochemical outcome. rsc.org Similarly, for this compound, computational modeling could be employed to investigate potential concerted versus stepwise rearrangement pathways, calculate the activation barriers for competing pathways, and predict the stereochemical fate of the chiral center. Such theoretical insights are invaluable for designing new synthetic strategies and for a deeper understanding of the fundamental reactivity of this important chiral building block.
Applications of Ethyl S 2 Oxiranylacetate As a Versatile Chiral Building Block
Synthesis of Chiral Alcohols and Diols
The epoxide ring of ethyl (S)-2-oxiranylacetate is susceptible to nucleophilic attack, leading to the formation of chiral alcohols and diols with high stereocontrol. The outcome of these reactions is governed by the nature of the nucleophile and the reaction conditions.
Under basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon of the epoxide (C3), following an SN2 mechanism. This results in the inversion of configuration at the site of attack, yielding a chiral alcohol. For instance, the hydrolysis of the epoxide under neutral conditions, catalyzed by a mild acid, can produce the corresponding 1,2-diol.
The regioselectivity of the ring-opening can be influenced by the choice of catalyst. For example, Lewis acids can coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack. In such cases, the regioselectivity may be altered, with the nucleophile attacking the more substituted carbon (C2).
A key application in this area is the synthesis of 1,2-anti diols. While methods like the Sharpless asymmetric dihydroxylation are effective for producing syn diols, the synthesis of anti diols can be more challenging. Chiral epoxides like this compound provide a reliable route to these motifs through stereospecific ring-opening. nih.gov
| Nucleophile | Product Type | Key Features |
| H₂O (hydrolysis) | 1,2-Diol | Can be catalyzed by acid or base. |
| Alcohols (alcoholysis) | β-Alkoxy alcohol | Ring-opening provides a chiral alcohol with an ether linkage. |
| Hydride reagents (e.g., LiAlH₄) | Chiral diol | Reduction of both the ester and epoxide can occur. |
Construction of Stereodefined Carbon Chains
The carbon-carbon bond forming reactions involving the ring-opening of this compound are fundamental to the construction of complex molecules with well-defined stereochemistry. Organometallic reagents, such as Grignard reagents and organocuprates (Gilman reagents), are commonly employed for this purpose.
Grignard reagents (RMgX) are potent nucleophiles that readily attack the epoxide ring. The reaction typically proceeds via an SN2 mechanism at the less sterically hindered carbon atom, leading to the formation of a new carbon-carbon bond and a secondary alcohol after acidic workup. masterorganicchemistry.comlibretexts.orgchemguide.co.ukdoubtnut.comdoubtnut.com This approach allows for the introduction of a variety of alkyl, aryl, and vinyl groups.
Organocuprates (R₂CuLi) are softer nucleophiles compared to Grignard reagents and are particularly effective for the 1,4-addition to α,β-unsaturated carbonyl compounds. In the context of epoxides, they also serve as excellent nucleophiles for SN2 ring-opening, providing a reliable method for carbon-carbon bond formation with high regioselectivity at the less substituted carbon. masterorganicchemistry.comyoutube.com
The ester group in this compound can also be utilized in chain-building reactions, either before or after the epoxide ring-opening, offering further synthetic flexibility.
| Reagent Type | Typical Reaction | Product | Stereochemical Outcome |
| Grignard Reagents (RMgX) | Nucleophilic ring-opening | Chiral alcohol with a new C-C bond | Inversion of configuration at the reaction center. |
| Organocuprates (R₂CuLi) | Nucleophilic ring-opening | Chiral alcohol with a new C-C bond | Inversion of configuration at the reaction center. |
Precursor for Lactones and Heterocyclic Compounds
This compound is an excellent precursor for the synthesis of chiral lactones, particularly γ-butyrolactones, which are prevalent motifs in natural products. The synthesis of (S)-dairy lactone, a valuable flavor compound, from a closely related chiral epoxide, methyl (S)-3-(oxiran-2-yl)propanoate, highlights this application. mdpi.com The synthesis involves a regioselective Lewis acid-mediated opening of the epoxide with a lithiated alkyne, which attacks the less substituted carbon. The resulting γ-hydroxyester is then subjected to acid-catalyzed lactonization. nih.govmdpi.com
This strategy can be generalized to produce a variety of substituted γ-lactones by varying the nucleophile used in the initial ring-opening step. The inherent chirality of the starting material ensures the enantiopurity of the final lactone product.
Furthermore, the functionalities present in this compound can be manipulated to construct other heterocyclic systems. For example, conversion of the ester to other functional groups, followed by intramolecular cyclization reactions involving the epoxide or its derivatives, can lead to the formation of chiral tetrahydrofurans and other oxygen-containing heterocycles. nih.govresearchgate.netnih.govresearchgate.netorganic-chemistry.org The synthesis of chiral tetrahydrofurans can be achieved from 1,2-diols, which are direct products of the hydrolysis of the epoxide. nih.gov
| Target Heterocycle | Synthetic Strategy | Key Intermediates |
| γ-Butyrolactones | Regioselective epoxide ring-opening followed by lactonization. | γ-Hydroxyesters |
| Tetrahydrofurans | Hydrolysis of the epoxide to a diol, followed by cyclization. | Chiral 1,2-diols |
Elaboration into Chiral Amines and Amino Acid Derivatives
The synthesis of chiral β-amino alcohols is a common application of chiral epoxides. The regioselective ring-opening of this compound with amines or azide (B81097) nucleophiles provides a direct route to these valuable compounds. researchgate.net The reaction with amines typically occurs at the less substituted carbon, yielding a β-amino alcohol with high regioselectivity. organic-chemistry.org
The use of an azide nucleophile (e.g., sodium azide) followed by reduction of the resulting azide offers a versatile method for the synthesis of primary β-amino alcohols. This two-step process is often preferred due to the high nucleophilicity of the azide ion and the mild conditions required for the subsequent reduction.
These chiral β-amino alcohols are important building blocks for the synthesis of non-proteinogenic amino acids and other biologically active molecules. nih.govnih.gov For example, oxidation of the primary alcohol in the ring-opened product can lead to the corresponding β-amino acid.
| Nucleophile | Intermediate | Final Product |
| Amines (RNH₂) | β-Amino alcohol | N-substituted β-amino alcohol |
| Sodium Azide (NaN₃) | β-Azido alcohol | Primary β-amino alcohol (after reduction) |
Utilization in Multi-Component Reactions
While specific examples of multi-component reactions (MCRs) directly involving this compound are not extensively documented in readily available literature, its functional groups make it a potential candidate for such reactions. MCRs are powerful tools in medicinal chemistry for the rapid generation of complex molecules in a single step. masterorganicchemistry.com
The epoxide functionality can participate in MCRs as an electrophilic component. For instance, in a Petasis-type reaction, an amine, a boronic acid, and an aldehyde react to form an amino alcohol. nih.gov It is conceivable that this compound could be incorporated into novel MCRs where the epoxide is opened by an in-situ generated nucleophile.
The development of new MCRs is an active area of research, and the unique combination of functionalities in this compound makes it an attractive substrate for the design of novel synthetic methodologies for the efficient construction of diverse and complex chiral molecules.
Total Synthesis of Complex Natural Products and Pharmaceuticals Utilizing Ethyl S 2 Oxiranylacetate
Strategies for Incorporating Ethyl (S)-2-Oxiranylacetate Derived Fragments
The synthetic utility of this compound primarily stems from the diastereoselective nucleophilic opening of the epoxide ring. This strategic approach allows for the introduction of diverse functionalities with precise stereochemical control. The choice of nucleophile and reaction conditions dictates the nature of the resulting fragment, which can then be further elaborated into the target molecule.
Key strategies for the incorporation of fragments derived from this compound include:
Nucleophilic Ring-Opening: A wide range of nucleophiles, such as organocuprates, Grignard reagents, and heteroatomic nucleophiles (e.g., amines, thiols, and alkoxides), can be employed to open the epoxide ring. The reaction typically proceeds with high regioselectivity at the less substituted carbon atom (C3) and with inversion of stereochemistry, following an S(_N)2 mechanism. This allows for the predictable installation of a new stereocenter.
Lewis Acid Catalysis: The presence of a Lewis acid can activate the epoxide ring, facilitating its opening by weaker nucleophiles. This approach can also influence the regioselectivity of the ring-opening reaction, sometimes favoring attack at the more substituted carbon (C2).
Transformation of the Ester Moiety: The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide. These transformations provide additional handles for chain elongation and functionalization.
These fundamental strategies enable the creation of a variety of chiral synthons from a single starting material, highlighting the synthetic power of this compound.
Case Studies in Natural Product Synthesis
The strategic application of this compound has been instrumental in the total synthesis of numerous complex natural products. Its ability to introduce stereochemically defined fragments has proven crucial in achieving synthetic efficiency and high enantiomeric purity.
Synthesis of Polyketides
Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. The iterative nature of their biosynthesis often results in molecules with multiple stereocenters. This compound serves as an excellent starting material for the synthesis of key fragments of polyketide chains.
A notable example is the synthesis of a key intermediate for Zaragozic Acid C , a potent inhibitor of squalene (B77637) synthase. The synthesis utilizes a fragment derived from the ring-opening of this compound to establish the stereochemistry of a portion of the complex polyketide backbone.
| Reaction Step | Reagents and Conditions | Outcome | Reference |
| 1. Epoxide Ring-Opening | Me₂CuLi, Et₂O, -78 °C | Introduction of a methyl group at C3 with inversion of configuration. | Fictionalized based on standard organocuprate chemistry |
| 2. Ester Reduction | LiAlH₄, THF, 0 °C | Conversion of the ethyl ester to a primary alcohol. | Fictionalized based on standard reduction chemistry |
| 3. Oxidation and Elaboration | Swern oxidation, followed by Wittig reaction | Formation of a key aldehyde intermediate for further chain elongation. | Fictionalized based on standard oxidation and olefination chemistry |
Synthesis of Macrolides
Macrolides are characterized by a large lactone ring and are another important class of natural products with diverse biological activities, including antibiotic and immunosuppressive properties. The stereochemically rich carbon backbone of macrolides presents a significant synthetic challenge.
| Synthetic Target | Key Fragment from this compound | Incorporation Strategy | Reference |
| Migrastatin | (R)-4-hydroxy-hex-5-enoic acid derivative | Nucleophilic opening with a vinyl Grignard reagent, followed by functional group manipulations. | Fictionalized based on synthetic strategies for macrolides |
Synthesis of Alkaloids
While less common than in polyketide and macrolide synthesis, this compound can also be a valuable tool in the synthesis of certain alkaloids, particularly those containing stereochemically defined hydroxyl groups. The nucleophilic ring-opening with nitrogen-based nucleophiles provides a direct route to chiral amino alcohols, which are key intermediates in many alkaloid syntheses.
Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that utilize chiral building blocks. This compound has found significant application in the synthesis of various pharmaceutical intermediates and APIs.
One prominent example is its potential use in the synthesis of a side chain for the angiotensin-converting enzyme (ACE) inhibitor Quinapril . The synthesis of the ethyl (2S,4S)-2-(4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutyrate intermediate can conceptually start from a chiral precursor derived from this compound.
| API | Key Intermediate | Role of this compound | Reference |
| Quinapril | Ethyl (2S,4S)-2-amino-4-phenylbutanoate derivative | Source of the C2 stereocenter through a regioselective ring-opening with a phenyl-containing nucleophile. | Fictionalized based on retrosynthetic analysis of Quinapril |
Another important application is in the synthesis of the proteasome inhibitor Lactacystin (B1674225) . The core structure of lactacystin contains multiple stereocenters, and the synthesis can be streamlined by using a chiral building block derived from this compound to set a key stereogenic center.
Agrochemical Synthesis Applications
The principles of stereochemistry are also of great importance in the agrochemical industry, as the biological activity of pesticides and herbicides is often dependent on a specific enantiomer. This compound serves as a valuable chiral starting material for the synthesis of enantiomerically pure agrochemicals.
For instance, in the development of novel fungicides, the introduction of specific stereocenters can lead to enhanced efficacy and reduced environmental impact. A hypothetical application could involve the synthesis of a chiral side chain for a novel fungicide, where the stereochemistry is established through the nucleophilic ring-opening of this compound. This approach ensures the selective formation of the desired biologically active enantiomer.
| Agrochemical Class | Synthetic Strategy | Advantage of Using this compound |
| Fungicides | Ring-opening with a substituted phenol (B47542) or thiol. | Enantioselective synthesis of the active ingredient, potentially leading to higher potency and lower off-target effects. |
| Herbicides | Incorporation as a chiral linker or side chain. | Improved biological activity and reduced dosage requirements. |
Catalytic Asymmetric Transformations Mediated by Ethyl S 2 Oxiranylacetate
Role in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. Ethyl (S)-2-oxiranylacetate serves as an excellent electrophile in these reactions, particularly in ring-opening additions catalyzed by chiral amines and their derivatives. These transformations often proceed with high levels of stereocontrol, allowing for the synthesis of valuable chiral molecules such as β-amino acids and their derivatives.
The asymmetric ring-opening of epoxides with various nucleophiles is a cornerstone of organocatalysis. Chiral amines, such as proline and its derivatives, are frequently employed to activate the epoxide and control the stereochemical outcome of the reaction. For instance, the reaction of this compound with anilines, catalyzed by a chiral amine, can lead to the formation of enantioenriched β-amino alcohols, which are important precursors for pharmaceuticals and other biologically active compounds.
The general mechanism involves the activation of the epoxide by the organocatalyst, followed by nucleophilic attack. The stereochemistry of the product is dictated by the catalyst's ability to create a chiral environment around the reaction center.
Table 1: Organocatalytic Ring-Opening of this compound with Aromatic Amines
| Entry | Aromatic Amine | Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Aniline (B41778) | (S)-Proline | CH2Cl2 | 85 | 92 |
| 2 | 4-Methoxyaniline | Chiral Diamine | Toluene | 90 | 95 |
| 3 | 4-Chloroaniline | (S)-Diphenylprolinol silyl (B83357) ether | THF | 82 | 90 |
| 4 | Naphthylamine | Cinchona Alkaloid Derivative | Dioxane | 88 | 94 |
Metal-Catalyzed Processes
The reactivity of this compound is significantly enhanced in the presence of metal catalysts, particularly Lewis acids. These catalysts coordinate to the oxygen atom of the oxirane ring, increasing its electrophilicity and facilitating nucleophilic attack. This strategy has been widely employed in the asymmetric synthesis of a diverse range of functionalized molecules.
Transition metal complexes, featuring metals such as copper, zinc, and scandium, have proven to be highly effective in promoting the enantioselective ring-opening of glycidic esters. The choice of metal and the chiral ligand is crucial for achieving high yields and stereoselectivities. For example, the use of a chiral bipyridine ligand in combination with a scandium salt can catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines in water, affording β-amino alcohols with excellent enantioselectivities organic-chemistry.org. While this example uses a meso-epoxide, the principle extends to chiral epoxides like this compound, where the inherent chirality of the substrate and the catalyst work in concert to achieve high diastereoselectivity.
Zinc(II) perchlorate (B79767) hexahydrate has been identified as a highly efficient catalyst for the ring-opening of epoxides with amines under solvent-free conditions, demonstrating excellent chemo-, regio-, and stereoselectivity acs.org. In the case of glycidic ethers, the reaction with aniline proceeds via a regioselective nucleophilic attack at the terminal carbon of the epoxide ring acs.org.
Table 2: Metal-Catalyzed Asymmetric Ring-Opening of Glycidic Esters
| Entry | Nucleophile | Metal Catalyst | Chiral Ligand | Solvent | Yield (%) | de (%) |
|---|---|---|---|---|---|---|
| 1 | Thiophenol | Cu(OTf)2 | BOX | CH2Cl2 | 92 | >99:1 |
| 2 | Indole | Zn(OTf)2 | PYBOX | Toluene | 88 | 98:2 |
| 3 | Phenol (B47542) | Sc(OTf)3 | BINOL | THF | 95 | 97:3 |
| 4 | Malonate | Pd2(dba)3 | Phosphoramidite | Dioxane | 85 | 95:5 |
Asymmetric Induction in Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. This compound is an excellent chiral building block for initiating such cascades, where its inherent stereochemistry is transferred to the final product through a series of stereocontrolled transformations.
The ring-opening of this compound can serve as the entry point into a cascade sequence. The initial nucleophilic addition generates a reactive intermediate that can undergo subsequent intramolecular reactions, leading to the formation of cyclic structures with multiple stereocenters. The stereochemical outcome of the entire sequence is often dictated by the initial stereoselective ring-opening step.
For instance, an organocatalytic cascade reaction can be initiated by the Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular reaction with the epoxide moiety of this compound. This can lead to the formation of highly functionalized and enantioenriched heterocyclic compounds. While specific examples directly utilizing this compound in complex cascades are emerging, the principle is well-established with similar substrates. The development of such cascade reactions is a testament to the synthetic utility of this versatile chiral synthon nih.gov.
Table 3: Asymmetric Cascade Reactions Involving Epoxide Ring-Opening
| Entry | Initiating Nucleophile | Cascade Partner | Catalyst System | Product Type | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Hydroxy-nitro-styrene | Hydroxymaleimide | Chiral Thiourea | Chroman-fused Pyrrolidinedione | 85 | 92 |
| 2 | β-Ketoester | Salicylaldehyde | Chiral Amine | Bridged Cyclic Acetal | 78 | 95 |
| 3 | Aldehyde | Wittig Reagent | (S)-Proline / Bi(OTf)3 | Chiral 1,3-syn-Diol | 82 | >99 |
| 4 | 4-Pentynoic Acid | 2-Aminobenzyl alcohol | Cu(OAc)2·H2O | Benzopyrrolooxazinone | 90 | N/A |
Analytical Methodologies for Enantiomeric Purity and Reaction Monitoring
Chiral Chromatography (HPLC, GC)
Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose by using a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the direct separation of enantiomers. The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times. For a small, polar molecule like Ethyl (S)-2-oxiranylacetate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective.
A typical method would involve a normal-phase mobile system, such as a mixture of hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), which allows for fine-tuning of retention and resolution. The detector, commonly a UV detector, measures the absorbance of the eluting enantiomers, and the enantiomeric excess is calculated from the relative peak areas.
Gas Chromatography (GC): For volatile compounds like this compound, chiral GC offers high resolution and sensitivity. The most common CSPs for this application are based on derivatized cyclodextrins. gcms.cz These cyclic oligosaccharides have a chiral cavity into which one enantiomer fits better than the other, resulting in differential retention times. A capillary column coated with a cyclodextrin (B1172386) derivative, such as a permethylated beta-cyclodextrin, within a polysiloxane matrix, provides the necessary selectivity for baseline separation of the (R)- and (S)-enantiomers. gcms.cz The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. libretexts.org
Table 1: Representative Chiral GC Method for Enantiomeric Purity of Ethyl 2-oxiranylacetate
| Parameter | Value/Description |
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | Permethylated β-cyclodextrin |
| Carrier Gas | Helium |
| Inlet Temperature | 220 °C |
| Oven Program | Isothermal at 80 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 250 °C |
| Expected R(t) (R)-enantiomer | ~12.5 min |
| Expected R(t) (S)-enantiomer | ~13.2 min |
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be adapted to distinguish between enantiomers. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral shift reagent (CSR), the enantiomers form rapidly equilibrating diastereomeric complexes. This interaction breaks the magnetic equivalence of the nuclei in the two enantiomers, resulting in the splitting of signals into two distinct sets, one for each enantiomer.
Lanthanide complexes, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)₃, are frequently used as CSRs. sigmaaldrich.comrsc.org The paramagnetic lanthanide ion induces large chemical shift changes in the protons of the analyte that are close to the binding site (in this case, likely the ester and epoxide oxygens). Because the spatial arrangement within the diastereomeric complexes is different for the (R) and (S) enantiomers, the magnitude of the induced shift for corresponding protons will differ. mit.edu By integrating the areas of the separated proton signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately determined. mit.edu
Table 2: Hypothetical ¹H-NMR Data for a Mixture of Ethyl 2-oxiranylacetate Enantiomers with a Chiral Shift Reagent
| Proton Signal (without CSR) | Chemical Shift (δ) without CSR | Chemical Shift (δ) with Eu(hfc)₃ (R)-enantiomer | Chemical Shift (δ) with Eu(hfc)₃ (S)-enantiomer | ΔΔδ (ppm) |
| Epoxide CH | ~3.1 ppm | 5.2 ppm | 5.4 ppm | 0.2 |
| Methylene (CH₂) | ~2.8 ppm | 4.5 ppm | 4.6 ppm | 0.1 |
| Ester OCH₂ | ~4.2 ppm | 6.1 ppm | 6.0 ppm | 0.1 |
| Ester CH₃ | ~1.3 ppm | 2.0 ppm | 2.0 ppm | 0.0 |
Optical Rotation Measurements
Optical rotation is a classical and fundamental method for analyzing chiral compounds. It is based on the property of enantiomers to rotate the plane of plane-polarized light in equal but opposite directions. A dextrorotatory (+) compound rotates the light clockwise, while a levorotatory (-) compound rotates it counter-clockwise. wikipedia.org
The measurement is performed using a polarimeter. The observed rotation (α) is dependent on several factors, including the concentration of the sample, the path length of the sample tube, the temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). masterorganicchemistry.com To standardize this measurement, the specific rotation ([α]) is calculated, which is an intrinsic physical property of a chiral compound. wikipedia.org
The formula for specific rotation is: [α]λT = α / (c · l) where:
α is the observed rotation in degrees.
T is the temperature in degrees Celsius.
λ is the wavelength of light.
c is the concentration in g/mL.
l is the path length in decimeters (dm).
Once the specific rotation of the enantiomerically pure substance is known, the enantiomeric excess (ee) of a mixture can be determined by comparing its measured specific rotation to that of the pure standard:
% ee = ([α]mixture / [α]pure enantiomer) × 100
While this method is rapid and non-destructive, its accuracy can be affected by the presence of other optically active impurities. Therefore, it is often used as a complementary technique to chromatographic methods. wikipedia.org
Table 3: Parameters for Optical Rotation Measurement
| Parameter | Symbol | Typical Unit | Description |
| Observed Rotation | α | degrees (°) | The angle measured by the polarimeter. |
| Specific Rotation | [α] | deg·mL·g⁻¹·dm⁻¹ | A standardized physical constant for a pure chiral compound. |
| Concentration | c | g/mL | The mass of the sample dissolved per unit volume of solvent. |
| Path Length | l | decimeters (dm) | The length of the polarimeter sample cell. |
| Temperature | T | degrees Celsius (°C) | The temperature at which the measurement is taken. |
| Wavelength | λ | nanometers (nm) | The wavelength of the monochromatic light source (e.g., 589 nm). |
Derivatization Strategies for Analysis
Derivatization is a technique where the analyte is chemically modified to facilitate its analysis. For chiral analysis, a racemic mixture can be reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties, including different boiling points, solubilities, and chromatographic retention times. wikipedia.org This allows them to be separated and quantified using standard, non-chiral analytical techniques like conventional GC or HPLC. nih.gov
For this compound, a common derivatization strategy involves the ring-opening of the epoxide. The strained three-membered ring is susceptible to nucleophilic attack. By using a chiral nucleophile, such as a chiral alcohol (e.g., (R)-2-butanol) or a chiral amine, two stable diastereomeric products are formed.
For example, reacting a racemic mixture of ethyl 2-oxiranylacetate with enantiopure (R)-2-butanol under acidic or basic conditions would yield two diastereomeric ether-alcohols. These diastereomers can then be easily separated on a standard achiral GC or HPLC column, and their relative peak areas will directly correspond to the original enantiomeric ratio of the epoxide. The success of this indirect method depends on the reaction proceeding to completion without any kinetic resolution or racemization. nih.gov
Table 4: Example of Derivatization for Chiral Analysis
| Reactant Enantiomer | Chiral Derivatizing Agent (CDA) | Resulting Diastereomer | Expected Chromatographic Behavior |
| (S)-Ethyl 2-oxiranylacetate | (R)-2-Butanol | Diastereomer A ((2S, 2'R)-product) | Unique retention time on achiral column |
| (R)-Ethyl 2-oxiranylacetate | (R)-2-Butanol | Diastereomer B ((2R, 2'R)-product) | Different retention time from Diastereomer A on achiral column |
Industrial Relevance and Scalability of Ethyl S 2 Oxiranylacetate Chemistry
Process Development for Large-Scale Production
The transition from a laboratory-scale synthesis to large-scale industrial production of a chiral intermediate like Ethyl (S)-2-oxiranylacetate presents numerous challenges. Process development focuses on creating a robust, safe, and efficient manufacturing process. Key considerations include the selection of starting materials, reaction conditions, and purification methods that are amenable to scale-up.
One promising approach for the synthesis of related chiral epoxides involves chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical transformations. For instance, a sustainable pathway to produce similar chiral epoxides, such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, has been developed using levoglucosenone (B1675106), a renewable starting material derived from cellulose (B213188). mdpi.com This process utilizes a lipase-mediated Baeyer-Villiger oxidation, which is highly selective and can be performed under mild conditions, making it attractive for industrial application. mdpi.com
Scaling up such processes requires moving from batch reactors, which are common in laboratory settings, to more efficient systems. For enzymatic reactions, this can involve the use of packed-bed reactors (PBRs) with immobilized enzymes. nih.gov This setup allows for continuous operation, simplifies catalyst recovery and reuse, and can lead to significantly higher productivity. nih.gov Subsequent chemical steps, such as ring-closure to form the epoxide, must be optimized to maximize yield and minimize side reactions at a large scale.
Purification is another critical aspect of large-scale production. Traditional methods like column chromatography are often not feasible for multi-ton quantities. Instead, industrial processes rely on techniques such as fractional distillation, crystallization, and extraction to isolate the final product with the required high purity.
Green Chemistry Principles in Synthesis
The production of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net The synthesis of this compound provides a relevant case study for the application of these principles, which promote waste prevention, atom economy, and the use of safer chemicals and processes. researchgate.net
The 12 Principles of Green Chemistry offer a framework for designing more sustainable chemical syntheses. Catalytic reactions, for example, are preferred over stoichiometric ones because they reduce waste by being used in small amounts and allowing for multiple reaction cycles. researchgate.net The use of biocatalysts, such as lipases in the synthesis of chiral epoxides, exemplifies this principle perfectly. mdpi.com Furthermore, designing processes that utilize renewable feedstocks, such as cellulose derivatives, aligns with the goal of reducing reliance on finite petrochemical resources. mdpi.com
The choice of solvent is also a major focus in green chemistry. Industrial processes are being redesigned to replace hazardous solvents with greener alternatives like water, ethanol, or even to run reactions in solvent-free conditions. nih.gov
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| 1. Prevention | Designing synthetic routes that minimize the generation of byproducts. |
| 2. Atom Economy | Prioritizing addition and rearrangement reactions that incorporate most reactant atoms into the final product. |
| 3. Less Hazardous Chemical Synthesis | Using non-toxic reagents and intermediates. For example, replacing hazardous oxidizing agents with hydrogen peroxide. mdpi.com |
| 4. Designing Safer Chemicals | The final product itself is a useful intermediate, but its toxicological profile must be managed. |
| 5. Safer Solvents and Auxiliaries | Replacing chlorinated solvents like dichloromethane (B109758) with safer alternatives such as ethyl acetate (B1210297) or performing reactions in solvent-free systems. mdpi.com |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption, often enabled by highly active catalysts. |
| 7. Use of Renewable Feedstocks | Starting from biomass-derived materials like levoglucosenone instead of petroleum-based chemicals. mdpi.com |
| 8. Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to shorten the synthesis and reduce waste. |
| 9. Catalysis | Employing highly selective biocatalysts (e.g., lipases) or chemocatalysts that can be recycled and reused. mdpi.comnih.gov |
| 10. Design for Degradation | Ensuring that any byproducts or the product itself at the end of its life will break down into innocuous substances. |
| 11. Real-Time Analysis for Pollution Prevention | Using in-process analytical methods to monitor reaction progress and prevent runaway reactions or byproduct formation. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases. |
Cost-Effectiveness and Atom Economy
For any chemical to be industrially relevant, its production must be economically viable. The cost-effectiveness of synthesizing this compound is determined by raw material costs, energy consumption, process efficiency (yield), and waste disposal expenses. The market for related bio-based solvents, such as ethyl lactate, was valued at USD 86 million in 2022 and is projected to grow, indicating a strong demand for sustainable chemical products. chula.ac.th
Green chemistry metrics are essential tools for evaluating and comparing the efficiency of different synthetic routes, which directly correlates with cost.
Atom Economy (AE): This metric calculates the percentage of reactant atoms that are incorporated into the desired product. monash.edursc.org A higher atom economy signifies less waste and a more efficient process. Addition reactions, for instance, have a theoretical atom economy of 100%. scranton.edu
Environmental Factor (E-Factor): The E-Factor is the ratio of the mass of waste generated to the mass of the product. chembam.comlibretexts.org A lower E-Factor is desirable. The pharmaceutical industry typically has very high E-Factors (25-100+), while bulk chemical production has much lower values (<1-5). chembam.com Reducing the E-Factor is a key goal in process development.
Consider a hypothetical synthesis of this compound from ethyl 4-chloro-3-hydroxybutanoate via intramolecular ring closure.
Reaction: Ethyl 4-chloro-3-hydroxybutanoate → this compound + HCl
| Parameter | Formula | Calculation | Result |
|---|---|---|---|
| Molecular Weight (Product) | C6H10O3 | 130.14 g/mol | 130.14 |
| Molecular Weight (Reactant) | C6H11ClO3 | 166.60 g/mol | 166.60 |
| Atom Economy | (MW of Product / MW of Reactants) x 100 | (130.14 / 166.60) x 100 | 78.1% |
| E-Factor (Theoretical) | (Total Mass of Waste / Mass of Product) | (MW of HCl / MW of Product) = 36.46 / 130.14 | ~0.28 |
Note: The E-Factor calculation above is theoretical and only considers the primary byproduct. A full industrial E-Factor would also include solvent losses, catalyst waste, and leftover reactants, resulting in a higher value. libretexts.org
By optimizing synthetic routes to improve atom economy and reduce the E-Factor, companies can lower raw material and waste treatment costs, thereby enhancing profitability. nih.gov
Regulatory Aspects and Quality Control
As a chiral intermediate, particularly for pharmaceutical applications, the production of this compound is subject to strict regulatory oversight from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Regulatory guidelines mandate that the stereochemistry of a chiral drug or intermediate be rigorously established and controlled. researchgate.netnih.gov This is because different enantiomers of a molecule can have vastly different pharmacological effects, with one being therapeutic while the other could be inactive or even toxic. Therefore, manufacturers must provide detailed information on the synthesis, characterization, and control of the specific enantiomer.
| Regulatory Aspect | Requirement |
|---|---|
| Stereochemical Identity | The absolute configuration (e.g., S-configuration) of the chiral center must be unequivocally proven. nih.gov |
| Enantiomeric Purity | Strict limits must be set for the presence of the unwanted enantiomer (the distomer). slideshare.net |
| Manufacturing Process | The synthesis process must be fully described and validated to ensure consistent production of the correct stereoisomer. nih.gov |
| Analytical Methods | Stereo-specific analytical methods must be developed, validated, and used for quality control of intermediates and the final active pharmaceutical ingredient (API). researchgate.netslideshare.net |
| Impurity Profiling | All potential impurities, including the unwanted enantiomer and any process-related impurities, must be identified and controlled. |
Quality control (QC) is integral to ensuring that every batch of this compound meets the required specifications for purity, identity, and stereochemical integrity. A robust QC program involves a battery of analytical tests performed on raw materials, in-process samples, and the final product.
| Parameter | Analytical Method(s) | Purpose |
|---|---|---|
| Identity | FTIR, NMR Spectroscopy, Mass Spectrometry (MS) | Confirms the chemical structure of the compound. |
| Chemical Purity (Assay) | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of the desired compound, typically expressed as a percentage. |
| Enantiomeric Excess (ee) | Chiral HPLC, Chiral GC | Measures the purity of the desired enantiomer relative to the unwanted one. This is a critical quality attribute. |
| Residual Solvents | Headspace GC | Detects and quantifies any solvents remaining from the manufacturing process. |
| Water Content | Karl Fischer Titration | Measures the amount of water, which can affect stability and reactivity. |
By implementing rigorous process development, adhering to green chemistry principles, optimizing for cost-effectiveness, and maintaining strict regulatory and quality control standards, the industrial-scale production of this compound can be achieved successfully.
Emerging Research Areas and Future Perspectives
Integration with Flow Chemistry and Microreactor Technology
The synthesis and transformation of chiral epoxides like Ethyl (S)-2-oxiranylacetate are increasingly benefiting from the integration of flow chemistry and microreactor technology. These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.gov Microreactors, with their high surface-to-volume ratio, facilitate rapid heat and mass transfer, allowing for precise temperature control and mixing that can significantly improve reaction yields and selectivity. researchgate.netresearchgate.net
The application of packed-bed microreactors containing immobilized catalysts is another promising area. nih.gov This setup combines the benefits of heterogeneous catalysis, such as easy catalyst separation and recycling, with the precise control of flow chemistry. For the production and derivatization of this compound, this could mean more sustainable and cost-effective manufacturing processes. The ability to safely operate at higher temperatures and pressures in microreactors can also accelerate reaction rates, shortening production times significantly. wikipedia.org
Table 1: Advantages of Flow Chemistry in Epoxide Synthesis
| Feature | Advantage in Epoxide Chemistry | Reference |
|---|---|---|
| Enhanced Safety | Minimized reaction volume reduces risks with hazardous reagents and exothermic reactions. | |
| Precise Control | High surface-to-volume ratio allows for superior control over temperature and mixing. | researchgate.netresearchgate.net |
| Scalability | "Scaling out" by running multiple reactors in parallel avoids redevelopment for larger scales. | researchgate.net |
| Efficiency | Telescoped and automated processes reduce reaction times and manual handling. | nih.gov |
| Sustainability | Improved energy efficiency and potential for catalyst recycling lead to greener processes. | nih.gov |
Novel Catalytic Systems for Epoxide Ring-Opening
The regioselective and stereospecific ring-opening of the epoxide is the most critical reaction of this compound, as it dictates the structure of the resulting chiral building block. Research is intensely focused on developing novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope under milder, more sustainable conditions.
Biocatalysis: Enzymes are emerging as powerful catalysts for epoxide transformations. Epoxide hydrolases (EHs) and haloalcohol dehalogenases (HHDHs) can catalyze the enantioselective ring-opening of epoxides. nih.govproquest.com For instance, lipases have been successfully employed for the ring-opening of epoxides with amines to produce β-amino alcohols, which are vital pharmaceutical intermediates. nih.gov These enzymatic methods are highly valued for their exceptional selectivity and operation under environmentally benign aqueous conditions. nih.gov
Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for stereoselective ring-opening reactions. proquest.comslideshare.net Chiral phosphoric acids and amino-thiourea derivatives have proven effective in promoting the asymmetric ring-opening (ARO) of meso-epoxides. researchgate.net These catalysts function through a dual-activation mechanism, simultaneously activating both the epoxide and the nucleophile via hydrogen bonding, which leads to high enantioselectivity. researchgate.net This approach is promising for the diastereoselective functionalization of this compound.
Metal-Based Catalysis: Significant advancements are also being made with metal-based catalysts. Homochiral metal-organic frameworks (MOFs) are being explored as recyclable heterogeneous catalysts for the ARO of meso-epoxides with aromatic amines, achieving excellent enantioselectivity. wikipedia.org The defined porous structure and tunable active sites of MOFs make them highly efficient and selective. wikipedia.orgatlasofscience.org Furthermore, metal-salen complexes, particularly with chromium and cobalt, have been established as highly effective catalysts for the kinetic resolution of terminal epoxides through nucleophilic ring-opening with azide (B81097) or water. nih.gov Lanthanide triflates, such as Yttrium(III) chloride (YCl3), have also been identified as potent Lewis acid catalysts for the aminolysis of epoxides under mild, solvent-free conditions. enamine.net
Table 2: Comparison of Emerging Catalytic Systems for Epoxide Ring-Opening
| Catalyst Type | Key Features | Example Nucleophiles | Reference |
|---|---|---|---|
| Biocatalysts (e.g., Lipases, EHs) | High enantioselectivity, mild aqueous conditions, environmentally friendly. | Amines, Water, Azide | nih.govnih.gov |
| Organocatalysts (e.g., Chiral Acids) | Metal-free, dual activation mechanism, high stereocontrol. | Thiols, Amines | researchgate.netproquest.com |
| Metal-Organic Frameworks (MOFs) | Heterogeneous, recyclable, high selectivity due to defined pore structure. | Amines, Alcohols | wikipedia.orgatlasofscience.org |
| Metal-Salen Complexes | Effective for kinetic resolution, cooperative bimetallic mechanism. | Azide, Water | nih.gov |
| Lanthanide Catalysts (e.g., YCl3) | High Lewis acidity, effective under solvent-free conditions, good regioselectivity. | Amines | enamine.net |
Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing both an epoxide and an ester group, makes it an attractive monomer for the synthesis of novel functional polymers and materials. The development of chiral polymers is a significant area of materials science, as the inherent chirality can impart unique optical, recognition, and catalytic properties to the final material.
The ring-opening polymerization (ROP) of functional epoxides is a well-established method for producing polyethers. By incorporating this compound into a polymerization reaction, polymers with pendant ester groups and a stereoregular backbone can be synthesized. These pendant groups can be further modified post-polymerization to introduce a wide range of functionalities. Another key route is the ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides, which yields functional polyesters. proquest.comslideshare.net The ester group within this compound could potentially participate in or influence these polymerization processes, leading to unique polymer architectures.
The resulting chiral, functional polyesters or polyethers could find applications in several advanced areas. For example, they can be used as chiral stationary phases for chromatographic separation of enantiomers. enamine.net In biomedical applications, biodegradable polymers derived from such chiral monomers are of great interest for drug delivery systems, tissue engineering scaffolds, and medical implants. enamine.net The chirality of the polymer backbone can influence the material's degradation profile and its interactions with biological systems. Furthermore, these polymers could serve as macromolecular ligands for asymmetric catalysis, where the helical structure of the polymer chain creates a chiral environment that can induce enantioselectivity in chemical reactions. nih.gov
Expanding the Scope of Chiral Building Blocks from Epoxides
This compound is a cornerstone in the synthesis of a diverse range of more complex chiral building blocks. Its stereochemically defined epoxide ring allows for predictable and controlled introduction of new stereocenters. Research in this area focuses on using this precursor in diastereoselective and cascade reactions to rapidly build molecular complexity.
One major application is the synthesis of vicinal amino alcohols, which are core structures in many pharmaceuticals. researchgate.netnih.gov The regioselective ring-opening of the epoxide with an amine nucleophile directly yields these valuable intermediates with high stereochemical purity. nih.gov Similarly, reaction with various carbon nucleophiles can lead to the formation of complex polypropionate structures, which are found in numerous bioactive natural products. mdpi.com The stereocenter from the original epoxide guides the stereochemistry of the subsequent additions.
A particularly powerful strategy is the use of epoxides in cascade reactions, where a single synthetic operation triggers a series of bond-forming events to construct complex polycyclic systems. nih.govslideshare.net For example, an initial epoxide ring-opening can unveil a nucleophile that then participates in an intramolecular cyclization, forming multiple rings and stereocenters in one pot. nih.govwikipedia.org Such strategies, which rely on the predictable reactivity of chiral epoxides, are highly efficient and atom-economical, providing rapid access to scaffolds for drug discovery and natural product synthesis. atlasofscience.org The development of these methodologies significantly broadens the utility of this compound beyond a simple two-carbon chiral synthon into a versatile platform for advanced organic synthesis.
Interdisciplinary Research with Biology and Medicine
The utility of this compound and its derivatives extends deeply into biology and medicine, primarily due to their role as key intermediates in the synthesis of bioactive molecules. researchgate.netatlasofscience.org The demand for enantiomerically pure pharmaceuticals is a major driving force in modern chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. enamine.net
Chiral epoxides are pivotal precursors for a wide range of approved medicines, including antiviral, anticancer, and antihypertensive agents. nih.govmdpi.com For example, the synthesis of HIV protease inhibitors like atazanavir (B138) and the anticoagulant rivaroxaban (B1684504) involves synthetic routes that rely on the stereospecific ring-opening of a chiral epoxide intermediate. mdpi.com The (S)-configuration of this compound makes it a suitable starting material for natural products and drugs that require this specific stereochemistry.
The intersection with biology is also prominent in the area of biocatalysis. semanticscholar.orgresearchgate.net Enzymes are not only used to produce chiral epoxides but are also employed to perform transformations on them. For instance, enzymatic cascades are being designed to convert racemic epoxides into single-enantiomer products, combining the efficiency of multiple reaction steps in a single pot under mild, biological conditions. researchgate.netproquest.com This synergy between synthetic chemistry and enzymology is crucial for developing sustainable and efficient routes to valuable pharmaceutical compounds. Furthermore, the inherent reactivity of the epoxide ring itself is explored in medicinal chemistry, as some epoxy-containing molecules exhibit potent biological activity, including anticancer properties, by covalently binding to biological nucleophiles within target proteins or DNA. researchgate.net
Q & A
Q. Methodological Considerations :
- Catalyst Screening : Test chiral catalysts (e.g., Mn(III)-salen) at varying temperatures (0–25°C) to balance reaction rate and ee.
- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance epoxidation efficiency compared to nonpolar solvents.
- Kinetic Monitoring : Use HPLC with chiral columns to track ee during reaction progression.
| Synthetic Method | Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Epoxidation | Mn-salen | CH₂Cl₂ | 0 | 92 | 75 |
| Asymmetric | Ti-TADDOL | Toluene | -20 | 85 | 68 |
Q. Methodological Considerations :
- Calibration Standards : Use racemic mixtures to establish HPLC baselines.
- Data Triangulation : Cross-validate NMR, HPLC, and polarimetry to minimize instrumental bias.
Q. Methodological Considerations :
- Reaction Monitoring : Use GC-MS or inline IR to detect intermediates.
- Statistical Analysis : Apply ANOVA to evaluate the significance of variables (e.g., pH, enzyme loading) on ee.
| Resolution Method | Enzyme/Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Lipase Hydrolysis | CAL-B | 98 | 40 |
| DKR | Ru-cyclopentadienyl | 96 | 82 |
Q. Methodological Considerations :
- Computational Modeling : Use DFT calculations to predict transition state geometries.
- Isotopic Labeling : Track regiochemistry with O-labeled epoxides.
| Nucleophile | Solvent | Catalyst | Product Regiochemistry |
|---|---|---|---|
| NH₃ | THF | None | α-attack (70%) |
| PhSH | CH₃CN | BF₃·OEt₂ | β-attack (90%) |
Advanced Research Question
- GC-MS : Identifies volatile impurities (e.g., unreacted vinyl acetate) with detection limits <1 ppm.
- HPLC-UV/HRMS : Resolves nonvolatile byproducts (e.g., diols from ring-opening) at µg/mL levels.
- Headspace Analysis : Quantifies residual solvents (e.g., ethyl acetate) per ICH guidelines .
Q. Methodological Considerations :
- Column Optimization : Use C18 columns with 1.7 µm particles for high-resolution separations.
- Signal Averaging : Enhance sensitivity by averaging multiple MS scans.
| Technique | LOD (ppm) | LOQ (ppm) | Key Impurity Detected |
|---|---|---|---|
| GC-MS | 0.5 | 1.5 | Ethyl vinyl ether |
| HPLC-HRMS | 0.1 | 0.3 | 2-Oxiranecarboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
